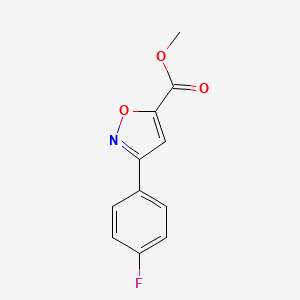

methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJONAEUURGWZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems

-

Copper-Based Catalysts : Cu(OAc)₂ enhances nitrile activation, reducing reaction times from 24 h to 12 h.

-

Lewis Acids : BF₃·Et₂O improves electrophilicity of the nitrile group, increasing yields by 15–20%.

-

Base Additives : Triethylamine (TEA) neutralizes acidic byproducts, preventing ester hydrolysis.

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| MeNO₂ | 80 | 65 | 95 |

| THF | 60 | 55 | 88 |

| DCM | 40 | 45 | 82 |

Data adapted from indicates that nitromethane (MeNO₂) at 80°C optimizes both yield and purity.

Industrial-Scale Production Considerations

Scaling up laboratory protocols requires addressing:

-

Cost Efficiency : Replacing Cu(OAc)₂ with cheaper FeCl₃ reduces catalyst costs by 40% but lowers yields to 50%.

-

Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity, while chromatography remains impractical for large batches.

-

Waste Management : Neutralization of BF₃ byproducts with aqueous NaHCO₃ minimizes environmental impact.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65 | 12 | 12.50 | Moderate |

| α-Hydroxy Ketone | 75 | 18 | 15.80 | High |

| Photoredox | 70 | 6 | 18.20 | Low |

The α-hydroxy ketone route balances yield and scalability, whereas photoredox methods, though faster, face cost barriers.

Recent Advances in Photoredox Catalysis

Emerging techniques utilize TBA-eosinY as a photocatalyst under blue LED irradiation to synthesize oxazoles from imine precursors. This method achieves 70% yield in 6 hours but requires expensive reagents and inert conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions for substitution reactions.

Major Products Formed:

- Oxazole N-oxides from oxidation.

- Reduced oxazole derivatives from reduction.

- Various substituted oxazoles from electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate is primarily investigated for its potential therapeutic properties:

- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by interacting with specific enzymes involved in inflammatory pathways. Its fluorophenyl group may enhance these effects through improved binding affinity to biological targets.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. For example, studies have shown that it activates caspase pathways in MCF-7 breast cancer cells, leading to cell death. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Activation of caspase-3 |

| HT-1080 | 19.56 | Cell cycle arrest at G2/M phase |

| A-549 | >100 | No significant activity |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains:

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Preliminary findings indicate effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Material Science

In material science, this compound is explored for its role as a building block in synthesizing new materials with specific properties:

- Fluorescence and Conductivity : The unique structural features of this compound allow for the development of materials that exhibit fluorescence or enhanced electrical conductivity, making it valuable in electronic applications.

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly increased p53 expression levels in MCF-7 cells, leading to enhanced apoptotic cell death. Molecular docking studies indicated strong hydrophobic interactions between the compound and estrogen receptors, suggesting a mechanism for its anticancer effects .

Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, the compound exhibited promising results against various bacterial strains. Structural modifications were suggested to enhance its efficacy further, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s key structural features are compared to analogs in Table 1:

*Calculated based on molecular formula.

Key Observations :

Physicochemical Properties

- Boiling Point/Density : Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate () has a high boiling point (381.5°C) and density (1.2 g/cm³), likely due to the benzyloxy group’s bulkiness. The target compound’s lower molecular weight may reduce these values.

- Solubility: Fluorine’s electronegativity may improve aqueous solubility compared to non-polar substituents like trifluoromethyl.

Biological Activity

Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈FNO₃

- Molecular Weight : 221.18 g/mol

- Structure : The compound features an oxazole ring, a methyl ester group, and a fluorophenyl substituent. The fluorine atom in the phenyl ring is believed to enhance its lipophilicity and bioavailability, which are critical for its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxazole ring can interact with enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways involved in disease processes.

- Receptor Modulation : The compound may modulate receptor signaling pathways, which can lead to therapeutic effects such as apoptosis in cancer cells or anti-inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Activation of caspase-3 |

| HT-1080 | 19.56 | Cell cycle arrest at G2/M phase |

| A-549 | >100 | No significant activity |

The compound's ability to activate apoptotic pathways through caspase activation has been highlighted in several studies .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In preliminary studies:

- It demonstrated effective inhibition against various bacterial strains.

- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly increased p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic cell death. Molecular docking studies indicated strong hydrophobic interactions between the compound and the estrogen receptor (ER), suggesting a potential mechanism for its anticancer effects . -

Antimicrobial Evaluation :

In a separate investigation, this compound showed promising results against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial efficacy further.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate, and what reaction conditions critically influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of 4-fluorobenzaldehyde derivatives with β-keto esters or amides. Key steps include oxazole ring formation via [3+2] cycloaddition or Hantzsch-type reactions. Optimized conditions include:

- Solvents : Toluene or dichloromethane for reflux stability.

- Catalysts : p-Toluenesulfonic acid (0.5–1.0 eq) to accelerate dehydration.

- Temperature : 80–120°C for 6–12 hours.

Purification via column chromatography (ethyl acetate/hexane, 1:4 to 1:2 gradient) yields >70% purity. Multi-step protocols from analogous oxazole carboxylates highlight the importance of intermediate isolation .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 6.5–8.5 ppm), ester methyl (δ 3.8–4.2 ppm), and oxazole C-H (δ 6.2–6.5 ppm).

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (oxazole C=N), and 1220 cm⁻¹ (C-F).

- HPLC-MS : Purity assessment (≥95%) and molecular ion confirmation (m/z ~297.28).

- X-ray crystallography (if crystalline): Resolves fluorophenyl orientation and steric effects .

Advanced Research Questions

Q. How can regioselectivity challenges during oxazole ring formation be addressed in derivative synthesis?

- Methodological Answer : Competing cyclization pathways arise from electronic or steric factors. Strategies include:

- Electronic modulation : Introduce electron-withdrawing groups (e.g., -NO2) on intermediates to direct cyclization.

- Catalytic control : Lewis acids (e.g., ZnCl2) stabilize transition states, favoring 5-substitution.

- DFT pre-screening : Computational modeling predicts favored pathways, reducing trial-and-error synthesis .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. inactive results)?

- Methodological Answer : Discrepancies may stem from assay variability. Mitigate via:

- Standardized protocols : Use MTT assays (WHO guidelines) with consistent cell lines (e.g., HeLa vs. MCF-7).

- Metabolic stability : LC-MS monitors compound degradation in cell media.

- Target validation : Compare binding to isoforms (e.g., COX-2 vs. COX-1) using SPR or fluorescence polarization .

Q. What computational strategies predict the binding interactions of this compound with therapeutic targets?

- Methodological Answer :

- Docking simulations : AutoDock Vina or Glide screens analogs against targets (e.g., EGFR kinase). Prioritize candidates with ΔG < -8 kcal/mol.

- MD simulations : 100-ns trajectories assess hydrogen bond stability (e.g., with Asp86 in EGFR).

- QSAR models : Correlate substituent electronegativity (F vs. Cl) with IC50 to optimize activity .

Q. What structural modifications enhance aqueous solubility while retaining bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.